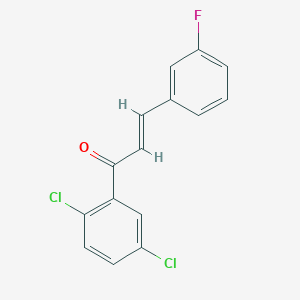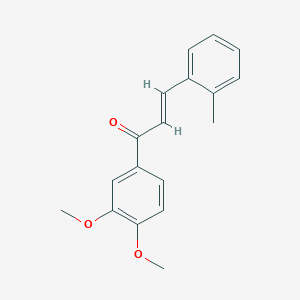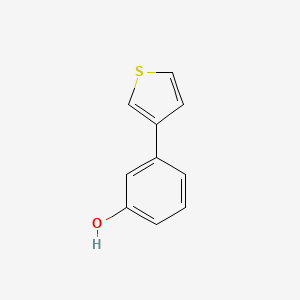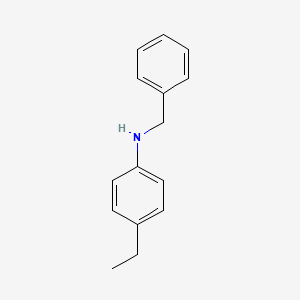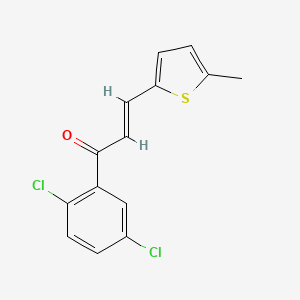
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as 2E-DMT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in the field of drug discovery. 2E-DMT is a synthetic compound that has been found to possess a variety of biochemical and physiological effects. It has been studied for its potential use in treating a range of conditions such as pain, inflammation, and cancer.
Applications De Recherche Scientifique
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential use in a variety of scientific applications. In particular, it has been studied for its potential use in the field of drug discovery. (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of conditions such as pain, inflammation, and cancer.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by binding to a variety of receptors in the body, including the cannabinoid receptors CB1 and CB2, as well as the serotonin and dopamine receptors. Additionally, it is believed to interact with other cellular components such as G-proteins, ion channels, and enzymes.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been found to possess neuroprotective, anxiolytic, and antidepressant-like effects. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess cardioprotective and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. First, it is a relatively easy compound to synthesize, making it a cost-effective option. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes. However, there are some limitations to its use in laboratory experiments. For example, its effects may vary depending on the concentrations used, and it may interact with other compounds present in the experiment.
Orientations Futures
The potential future directions of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one are vast. It has been studied for its potential use in a variety of applications, including the treatment of pain, inflammation, and cancer. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Furthermore, it has been studied for its potential use in the development of novel drugs and drug delivery systems. Finally, it has been studied for its potential use in the development of novel imaging techniques.
Méthodes De Synthèse
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves the use of a variety of organic chemistry techniques. The most common method involves the reaction of 2,5-dichlorophenylacetic acid with 5-methylthiophen-2-ylprop-2-en-1-one in the presence of a strong base such as potassium tert-butoxide. This reaction is followed by a series of purification steps to yield the desired compound. Other methods of synthesis include the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and the use of microwave-assisted synthesis.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)12-8-10(15)3-6-13(12)16/h2-8H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNJRJXUISYDH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
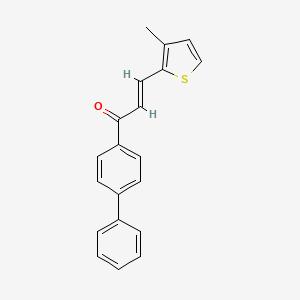
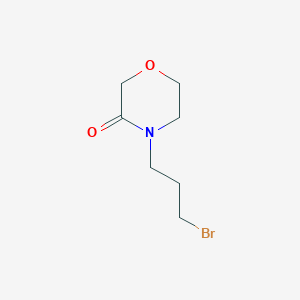


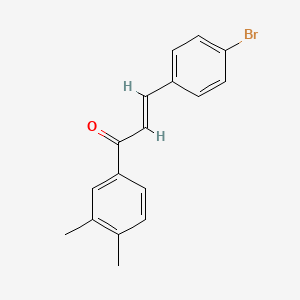
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)

